Ethylene glycol acrylate phthalate

描述

Contextualization within Monomeric and Polymeric Chemistry

In the broad field of chemistry, ethylene (B1197577) glycol acrylate (B77674) phthalate (B1215562) is classified as a monomer, a small molecule that can be chemically bonded to other monomers to form a polymer. Specifically, it belongs to the family of acrylate esters, which are known for their ability to undergo polymerization. wikipedia.org The presence of the acrylate group allows it to participate in chain-growth polymerization, forming the backbone of a larger polymer chain.

Simultaneously, the phthalate portion of the molecule contains a carboxylic acid group. This secondary functional group provides a site for further chemical modification or imparts specific properties to the resulting polymer, such as influencing its solubility or adhesion characteristics. This dual functionality is a key aspect of its utility in the development of advanced polymeric materials, including its use in creating copolymers and cross-linked block copolymers. justia.com

Structural Characteristics and Chemical Reactivity

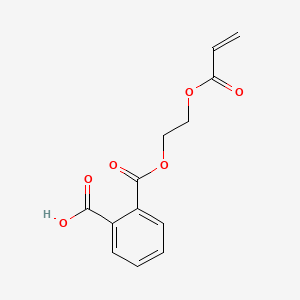

The chemical identity and behavior of ethylene glycol acrylate phthalate are defined by its molecular structure. It is an organic compound with the molecular formula C₁₃H₁₂O₆ and a molecular weight of approximately 264.24 g/mol . guidechem.comabcr.com

Key structural features include an acrylic acid moiety, an ethylene glycol spacer, and a phthalic acid group. The acrylate group is the primary site of polymerization, readily undergoing addition reactions in the presence of a suitable initiator. The carboxylic acid group on the phthalate ring provides a point of acidity, with a predicted pKa of 3.33±0.36, which can influence the polymer's interaction with different solvents and surfaces. guidechem.com

The compound is a liquid at room temperature with a density of 1.270 g/ml and a boiling point above 200°C. abcr.com These physical properties are important considerations for its handling and processing in various applications.

Historical Development and Evolution of Research Trajectories

The story of this compound is intrinsically linked to the broader history of acrylic polymer chemistry. The journey began with the first synthesis of acrylic acid in 1843, followed by the preparation of its initial ester derivatives, methyl and ethyl acrylate, in 1873. free.fr However, the potential of these compounds in polymer science was not fully realized until the early 20th century.

A pivotal moment came with the doctoral research of Otto Rohm in 1901, which laid the groundwork for the industrial production of acrylic ester polymers. free.fr In 1912, Rohm secured a U.S. patent for the vulcanization of acrylates. free.fr The first commercial production of acrylic ester polymers was initiated by Rohm and Haas in Germany in 1927. free.fr The development of industrial-scale synthesis methods for acrylate monomers, such as the Reppe process and later the safer propylene (B89431) oxidation process, was crucial for making these materials widely available. free.fr

Structure

3D Structure

属性

IUPAC Name |

2-(2-prop-2-enoyloxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-2-11(14)18-7-8-19-13(17)10-6-4-3-5-9(10)12(15)16/h2-6H,1,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYJPYDJNQXILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865555 | |

| Record name | Ethylene glycol acrylate phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

30697-40-6 | |

| Record name | 1-[2-[(1-Oxo-2-propen-1-yl)oxy]ethyl] 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30697-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-((1-oxo-2-propen-1-yl)oxy)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030697406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol acrylate phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acryloyloxyethyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Ethylene Glycol Acrylate Phthalate

Esterification Reactions for Monomer Synthesis

The initial phase in the synthesis of ethylene (B1197577) glycol acrylate (B77674) phthalate (B1215562) involves the creation of a hydroxyl-terminated polyester (B1180765) backbone. This is typically achieved through the esterification of phthalic anhydride (B1165640) with an ethylene glycol derivative.

The reaction between phthalic anhydride and ethylene glycol is a condensation polymerization process. terrificscience.org The initial reaction readily forms a half-ester, which possesses a free hydroxyl group and a free carboxyl group. google.com This intermediate is crucial for subsequent polymerization and functionalization steps.

The reaction can be described by the following steps:

Ring-opening: The process begins with the nucleophilic attack of the hydroxyl group of ethylene glycol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a monoester with a terminal carboxylic acid and a terminal hydroxyl group.

Esterification: Further heating in the presence of a catalyst promotes the esterification between the newly formed carboxylic acid group of one molecule and the hydroxyl group of another, releasing water as a byproduct. google.comzbaqchem.com This step-growth polymerization leads to the formation of oligo- or polyesters of varying chain lengths. google.com

The properties of the resulting ethylene glycol phthalate polyester, such as its molecular weight and viscosity, are highly dependent on the reaction conditions, including temperature, reaction time, and the molar ratio of the reactants. google.com For instance, shorter reaction times and lower temperatures tend to produce lower molecular weight, liquid products, while longer reaction times and higher temperatures result in more viscous or solid polymers. google.com

Table 1: Influence of Reaction Conditions on Ethylene Glycol Phthalate Properties

| Parameter | Condition | Resulting Product Character | Molecular Weight (Approx.) |

|---|---|---|---|

| Temperature & Time | 115-125 °C for 3 hours | Viscous, dark brown liquid | 923 |

This table presents illustrative data based on findings from similar polyester synthesis. google.com

Once the hydroxyl-terminated ethylene glycol phthalate is synthesized, the next critical step is the introduction of the acrylate group. This is typically achieved through an acrylation reaction, where the terminal hydroxyl groups of the polyester react with an acrylic acid derivative.

A common method involves the reaction with acrylic acid or its more reactive derivatives, such as acryloyl chloride or acrylic anhydride, in the presence of a suitable catalyst. Another pathway is the reaction with an alkylene oxide, like ethylene oxide, in the presence of a tertiary amine catalyst to form a β-hydroxyethyl acrylate. google.com

The choice of catalyst is a determining factor in the synthesis of ethylene glycol acrylate phthalate, influencing both the rate of reaction and the selectivity towards the desired product.

For the initial esterification of phthalic anhydride and ethylene glycol, various catalysts can be employed:

Acid Catalysts: Mineral acids such as sulfuric acid, hydrochloric acid, and phosphoric acid are effective esterification catalysts. google.com They function by protonating the carbonyl oxygen of the phthalic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the ethylene glycol. However, these catalysts can also promote side reactions and may need to be neutralized and removed in a subsequent step. google.com

Metal Oxides: Cobalt oxide has been reported as a catalyst for the condensation reaction between phthalic anhydride and ethylene glycol. zbaqchem.com

For the subsequent acrylation step, different catalytic systems are utilized:

Tertiary Amines: These are particularly effective for the reaction of acrylic acid with alkylene oxides to form hydroxyalkyl acrylates. google.com They are advantageous as they can lead to high yields of the monoester with minimal by-product formation. google.com

Lewis Acids: In related acrylation reactions, such as the ethoxylation of phenyl acrylate, Lewis acids have been studied. However, in some cases, they have been found to decrease catalytic activity. researchgate.net

The selection of the catalyst system is a critical aspect of process optimization, aiming for high conversion rates, improved product selectivity, and milder reaction conditions.

Table 2: Catalytic Systems in this compound Synthesis

| Reaction Step | Catalyst Type | Examples | Function and Impact |

|---|---|---|---|

| Esterification | Mineral Acid | Sulfuric Acid, Hydrochloric Acid, Phosphoric Acid | Promotes esterification by protonating the carbonyl group. google.com |

| Esterification | Metal Oxide | Cobalt Oxide | Catalyzes the condensation reaction. zbaqchem.com |

This table summarizes catalyst types and their roles based on documented synthetic methods for the constituent reactions. google.comzbaqchem.comgoogle.com

Reaction Kinetics and Thermodynamics of Formation

The kinetics of polyesterification are complex, often involving multiple consecutive and parallel reactions. The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the concentration of reactants and by-products. The removal of water, a by-product of esterification, is crucial to drive the reaction towards the formation of higher molecular weight polymers, in accordance with Le Chatelier's principle.

The kinetics of the acrylation step are similarly dependent on the chosen reactants and catalyst. For instance, the polymerization kinetics of oligo(ethylene glycol) methacrylates have been studied, providing insights into the reactivity of similar systems. rsc.org The presence of the ethylene glycol side chains can influence the kinetic rate coefficients of propagation and termination reactions. rsc.org

Purification Techniques for Monomer Preparation

After the synthesis, the crude this compound monomer must be purified to remove unreacted starting materials, catalysts, by-products, and oligomers. A combination of purification techniques is often employed to achieve the desired purity for subsequent polymerization applications.

Common purification methods include:

Washing: The product can be washed with an alkaline solution to neutralize and remove any acidic catalysts, followed by washing with water to remove salts and other water-soluble impurities. google.com

Distillation: Vacuum distillation is a key technique used to separate the desired monomer from less volatile impurities, such as higher molecular weight oligomers, and more volatile components, such as unreacted starting materials. google.comgoogle.com Fractional distillation under reduced pressure can be particularly effective for isolating high-boiling point liquids like ethylene glycol. researchgate.net

Adsorption: Treatment with activated carbon can be used to remove colored impurities and certain catalysts. researchgate.net

Chromatography: For high-purity applications, chromatographic techniques may be employed to separate the monomer from closely related impurities.

The choice of purification strategy depends on the nature of the impurities present and the required purity level of the final this compound monomer.

Polymerization Science and Reaction Engineering of Ethylene Glycol Acrylate Phthalate and Its Derivatives

Homopolymerization Pathways

Homopolymerization refers to the process where a single type of monomer, in this case, ethylene (B1197577) glycol acrylate (B77674) phthalate (B1215562), is polymerized to form a homopolymer. The characteristics of the resulting polymer are dictated by the polymerization mechanism and the reaction conditions.

Radical Polymerization Mechanisms

Free radical polymerization is a common method for polymerizing acrylate monomers. nih.govbeilstein-journals.org The process is initiated by a radical species, which can be generated through thermal or photochemical decomposition of an initiator. nih.gov For acrylate-based monomers, this method is advantageous due to its tolerance to various functional groups and reaction conditions. beilstein-journals.org The polymerization of poly(ethylene glycol) diacrylate macromers has been shown to be influenced by the hydrophobicity of the macromer and the type of initiator used, with redox initiation sometimes proving more efficient than photochemical initiation. nih.gov

The mechanism of radical polymerization proceeds through three main stages: initiation, propagation, and termination. In the context of ethylene glycol-containing acrylates, the presence of the ethylene glycol moiety can influence the polymerization kinetics. For instance, studies on oligo(ethylene glycol) methyl ether methacrylate (B99206) have shown that the size of the ester group affects the ratio of the propagation rate coefficient to the termination rate coefficient. rsc.org

Controlled Polymerization Techniques (e.g., ATRP, RAFT)

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are often employed. capes.gov.br These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active and dormant polymer chains, allowing for a more controlled growth process.

Atom Transfer Radical Polymerization (ATRP) has been successfully used for the polymerization of acrylate monomers. cmu.edu The ATRP of poly(ethylene glycol) dimethacrylate (PEGDMA) has been investigated, showing a slower polymerization rate and no significant autoacceleration compared to conventional free radical polymerization. researchgate.netepa.gov This controlled process allows for the synthesis of well-defined polymer structures. researchgate.netepa.gov Electron spin resonance studies have confirmed the presence of radical intermediates in the ATRP system. researchgate.netepa.gov Furthermore, ATRP has been utilized to create cell-adhesive star polymers by copolymerizing PEO methyl ether methacrylate, a peptide-PEO-acrylate, and ethylene glycol dimethacrylate. nih.gov A visible-light-induced ATRP method has also been developed for the polymerization of acrylates in water, which is particularly useful for synthesizing protein-polymer hybrids. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful CRP technique. It has been used for the ultra-fast polymerization of poly(ethylene glycol) acrylate in aqueous media under mild visible light radiation, achieving high monomer conversion in a short time. rsc.orgresearchgate.net RAFT has also been employed in the dispersion polymerization of 2-methoxyethyl acrylate and poly(ethylene glycol) methyl ether acrylate to produce thermosensitive nanogels. rsc.org The synthesis of thermo-responsive copolymers of oligo(ethylene glycol) methacrylate and pentafluorostyrene has been achieved via RAFT, yielding copolymers with controlled molecular weights and relatively low dispersities. nih.gov

Copolymerization Strategies

Copolymerization involves the polymerization of two or more different monomers. This approach allows for the creation of polymers with a wide range of properties by combining the characteristics of the individual monomers.

Design and Synthesis of Copolymers with Diverse Monomers

Copolymers of ethylene glycol-based acrylates have been synthesized with various comonomers to achieve specific functionalities. For example, copolymers of n-Butyl Acrylate (BA) and Poly(ethylene glycol) dimethacrylate (PEGDMA) have been synthesized via microemulsion polymerization to modify the physical properties of the base polymer. nih.gov Similarly, thermoresponsive copolymers have been developed by copolymerizing oligo(ethylene glycol) methyl ether methacrylates with other monomers. mdpi.com The synthesis of block copolymers, such as poly(ethylene glycol)-b-poly(1,3-trimethylene carbonate), has also been reported through ring-opening polymerization. mdpi.com

The choice of comonomer and polymerization technique significantly impacts the final copolymer properties. For instance, free radical copolymerization of oligo(ethylene glycol) methyl ether methacrylates with glycidyl (B131873) methacrylate has been used to introduce reactive epoxy groups. mdpi.com

Reactivity Ratio Determinations in Copolymerization Systems

Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards the growing polymer chains. These ratios determine the composition and sequence distribution of the monomers in the final copolymer. Various methods, such as the Fineman-Ross and Kelen-Tudos methods, are used to determine these ratios. researchgate.net For the copolymerization of acrylonitrile (B1666552) and methyl acrylate, reactivity ratios have been determined using both 1H NMR and real-time Fourier transform infrared (FTIR) analyses. researchgate.net The values obtained are specific to the reaction conditions, including the solvent and temperature. researchgate.net

Influence of Comonomer Ratios on Polymer Architecture

The ratio of comonomers in the feed directly influences the composition and, consequently, the architecture and properties of the resulting copolymer. In the copolymerization of n-Butyl Acrylate and Poly(ethylene glycol) dimethacrylate, varying the weight ratio of the two monomers led to changes in the stability of the resulting latex, with higher amounts of PEGDMA leading to instability. nih.gov The conversion rates were also affected by the comonomer ratio. nih.gov Similarly, in the synthesis of copolymers of oligo(ethylene glycol) methyl ether acrylate, adjusting the comonomer feed ratio allows for the tuning of the polymer's thermoresponsive properties. kinampark.com The use of a macromeric crosslinker in the terpolymerization of N-vinyl-2-pyrrolidone, ethylene glycol methyl ether acrylate, and poly(ethylene glycol) diacrylate has been shown to result in unique network architectures that differ from those predicted by classical theories. nih.gov

Below is an interactive data table summarizing the influence of comonomer ratios on conversion and reaction time for the copolymerization of Butyl Acrylate (BA) and Poly(ethylene glycol) dimethacrylate (PEGDMA). nih.gov

Crosslinking and Network Polymerization

The polymerization of ethylene glycol acrylate phthalate often involves crosslinking to form three-dimensional polymer networks. This process is crucial for tailoring the material's properties for specific applications, such as in the development of hydrogels for biomedical uses.

Utilization of Multi-functional Derivatives as Crosslinking Agents

Multi-functional derivatives of polyethylene (B3416737) glycol (PEG) are frequently employed as crosslinking agents in polymerization reactions. These agents, which can have various architectures such as multi-arm PEGs, possess multiple reactive sites that enable the formation of a crosslinked network. For instance, di(meth)acrylates, tri(meth)acrylates, and tetra(meth)acrylates like 1,6-hexanediol (B165255) di(meth)acrylate and poly(ethylene glycol) di(meth)acrylates are effective crosslinkers. google.com The choice of crosslinking agent and its concentration are critical factors that influence the mechanical properties of the resulting polymer. Studies have investigated the use of agents like ethylene glycol dimethacrylate (EGDMA), tetraethylene glycol dimethacrylate (TEGDMA), and polyethylene glycol dimethacrylate (PEGDMA) at varying concentrations to modify the flexural strength, impact strength, and surface hardness of polymethyl methacrylate (PMMA). nih.gov

The functionality of the PEG macromer, such as using 4-arm versus 8-arm PEGs, also plays a significant role. Research has shown that 8-arm PEGs can lead to faster hydrogel formation and provide more precise control over the mechanical properties of the network compared to 4-arm PEGs, even when the molar concentration of the reactive functional groups is the same. rsc.org Furthermore, the introduction of soluble allyl-presenting monomers can compete with acrylate monomers during crosslinking, leading to a reduction in the compressive modulus of the resulting hydrogel. researchgate.net In addition to synthetic crosslinkers, bioactive molecules like peptides containing multiple thiol groups can be used to create biomimetic hydrogels through Michael-type addition or radical-mediated thiol-acrylate polymerization. nih.gov

Table 1: Examples of Multi-functional Crosslinking Agents

| Crosslinking Agent | Type | Common Applications |

|---|---|---|

| Poly(ethylene glycol) diacrylate (PEGDA) | Diacrylate | Hydrogel formation, tissue engineering. bohrium.comnih.gov |

| Poly(ethylene glycol) dimethacrylate (PEGDMA) | Dimethacrylate | Dental resins, hydrogels. nih.govresearchgate.net |

| Ethylene glycol dimethacrylate (EGDMA) | Dimethacrylate | Dental composites, polymer synthesis. nih.gov |

| Tetraethylene glycol dimethacrylate (TEGDMA) | Dimethacrylate | Dental sealants and composites. nih.gov |

| 1,6-hexanediol di(meth)acrylate | Di(meth)acrylate | Coatings, adhesives. google.com |

Formation of Crosslinked Polymer Networks and Hydrogels

The formation of crosslinked polymer networks from ethylene glycol acrylate derivatives results in materials with a three-dimensional structure. When these networks are hydrophilic and capable of absorbing large amounts of water, they are known as hydrogels. These hydrogels have garnered significant interest for biomedical applications due to their high water content and biocompatibility. bohrium.com

The process of forming these networks can be initiated through various methods, including photopolymerization and thermal polymerization. bohrium.com In photopolymerization, a photoinitiator is used to generate radicals upon exposure to light, which then initiate the polymerization and crosslinking of the acrylate or methacrylate groups on the PEG derivatives. google.comnih.gov This technique allows for rapid and spatially controlled gelation. nih.gov

Interpenetrating polymer networks (IPNs) represent a more complex network structure where two or more polymer networks are synthesized in the presence of each other. For example, a poly(ethylene glycol)/poly(acrylic acid) (PEG/PAA) IPN hydrogel can be fabricated in a two-step UV curing process. First, a PEG single network is formed, which is then swollen with a solution containing acrylic acid monomer and a crosslinker, followed by a second UV curing step to form the PAA network within the PEG network. mdpi.com This results in a hydrogel with enhanced mechanical properties and pH-responsive swelling behavior. mdpi.com The properties of these networks, such as their swelling ratio, mechanical strength, and degradation, can be finely tuned by adjusting the crosslinking density, the molecular weight of the PEG chains, and the type and concentration of the crosslinking agent. nih.govmdpi.com

Kinetic Studies of Network Formation

The kinetics of hydrogel network formation are crucial for controlling the final properties of the material. Real-time rheological analysis is a common technique used to monitor the evolution of the storage modulus (G') and loss modulus (G'') during polymerization, providing insights into the gelation process. mdpi.com

Studies on multi-arm PEG hydrogels crosslinked via Michael-type addition have shown that the functionality of the PEG precursor significantly impacts the rate of hydrogel formation. For instance, 8-arm PEGs form hydrogels faster than 4-arm PEGs, even at the same concentration of reactive groups. rsc.org This is attributed to the higher density of reactive sites on the 8-arm PEG, which increases the probability of crosslinking reactions.

The competition between different reactive species can also influence the kinetics. In systems where bioactive peptides are incorporated as crosslinkers, there is a competition for the reactive groups on the PEG macromer. This competition can limit the range of conditions that support a sufficient crosslinking density to achieve the desired structural integrity. rsc.org Understanding these kinetic aspects allows for the optimization of reaction conditions to produce hydrogels with tailored mechanical and biological properties for specific applications like three-dimensional cell culture. rsc.org

Polymerization Process Parameters and Optimization

The synthesis of polymers from this compound is highly dependent on various process parameters. Optimizing these parameters is essential for controlling the polymerization reaction and the final properties of the polymer.

Effect of Temperature, Initiators, and Solvents on Polymerization

Temperature: The reaction temperature plays a critical role in polymerization kinetics. For instance, in the microemulsion polymerization of n-Butyl Acrylate (BA) and Poly(ethylene glycol) dimethacrylate (PEGDMA), a reaction temperature of 60°C is utilized. nih.gov In precipitation polymerization, a lower reaction temperature may be necessary for systems with high concentrations of PEG to control the solubility of the forming microparticles and reduce agglomeration. nih.gov

Initiators: The choice of initiator is crucial for initiating the polymerization process. In free-radical polymerization, initiators like ammonium (B1175870) persulfate are used in emulsion polymerization. chempoint.com For thermally-initiated precipitation polymerization, peroxydicarbonates such as di(4-tert-butylcyclohexyl) peroxydicarbonate (BCHPC) are employed, especially when lower reaction temperatures are required. nih.gov Photoinitiators are used in photopolymerization, offering the advantage of stopping the reaction completely when the light source is turned off. google.com The concentration of the initiator also affects the reaction, with typical concentrations ranging from about 0.0001 to 3.0 parts by weight per 100 parts by weight of the monomer. google.com

Solvents: The solvent system influences the solubility of monomers and the resulting polymer. In precipitation polymerization, an inert diluent that dissolves the monomer but precipitates the polymer is used, such as ethyl acetate (B1210297). nih.gov The presence of co-solvents like ethylene glycol and propylene (B89431) glycol in latex film formation can affect polymer diffusion. These glycols can retard diffusion in the early stages of film drying but enhance it at later stages, a behavior that can be explained by free-volume theory and the partitioning of the glycols between the aqueous and polymer phases. researchgate.net

Table 2: Influence of Polymerization Parameters

| Parameter | Effect | Example |

|---|---|---|

| Temperature | Affects reaction rate and polymer solubility. | Lower temperatures in precipitation polymerization can reduce particle agglomeration. nih.gov |

| Initiator | Starts the polymerization; type and concentration influence reaction kinetics. | Peroxydicarbonates are used for lower temperature thermal initiation. nih.gov |

| Solvent | Affects solubility of reactants and polymer, influencing particle formation and film properties. | Ethyl acetate is a non-solvent for the polymer in precipitation polymerization. nih.gov |

Emulsion Polymerization Approaches

Emulsion polymerization is a widely used technique for producing stable latexes, which are aqueous dispersions of polymer particles. chempoint.com This method is particularly useful for polymerizing monomers with limited water solubility. The process typically involves emulsifying the monomer in an aqueous phase with the help of surfactants (emulsifiers) and stabilizing colloids like hydroxyethyl (B10761427) cellulose (B213188) (HEC). chempoint.com A water-soluble initiator, such as ammonium persulfate, is then added to start the polymerization within the monomer-swollen micelles. chempoint.com

In the context of ethylene glycol acrylate derivatives, emulsion polymerization can be used to synthesize core-shell polymer particles. For example, a hard core can be formed from methyl methacrylate and ethylene glycol dimethacrylate, followed by the addition of a mixture of monomers like methyl methacrylate and butyl acrylate to form a soft shell. google.com This approach allows for the creation of polymers with specific film-forming properties. google.com

The stability of the resulting latex is a critical factor and can be influenced by the composition of the monomer mixture. For instance, in the microemulsion polymerization of n-Butyl Acrylate and Poly(ethylene glycol) dimethacrylate, the system was found to be stable at PEGDMA concentrations up to 30% by weight, while higher concentrations led to instability and the formation of clots. researchgate.net The properties of the final latex, such as viscosity and stability, are also heavily influenced by the characteristics of the protective colloid used, including its molecular weight and degree of substitution. chempoint.com

Suspension and Solution Polymerization Techniques

Solution and suspension polymerization are common methods for producing polymers from acrylate-based monomers. The choice between these techniques depends on the desired polymer properties, such as molecular weight, particle size, and solubility, as well as process considerations like heat transfer and viscosity control.

Solution Polymerization

In solution polymerization, the monomer, initiator, and resulting polymer are all soluble in the chosen solvent. This method is advantageous for producing homogeneous polymers and for applications where the polymer is used in its dissolved state. For monomers similar to ethylene glycol acrylates, various solvents can be employed.

Research has shown that soluble polymers of ethylene glycol monoacrylate and monomethacrylate can be successfully synthesized using solution polymerization, even when the monomer contains a significant percentage of cross-linking diesters. google.com A critical factor is the choice of a solvent that is capable of strongly swelling the cross-linked polymer network that would otherwise form. google.com For instance, ethylene glycol monomethacrylate containing up to 0.81% of the diester was polymerized in 2-methoxyethanol (B45455) at 100°C to form a soluble polymer. google.com This demonstrates that by carefully selecting the solvent and monomer concentration, the formation of an insoluble, cross-linked gel can be avoided, leading to linear, soluble polymer chains. google.com

The following table summarizes typical conditions for the solution polymerization of ethylene glycol monomethacrylate, a close analogue to the acrylate portion of the target compound.

Table 1: Solution Polymerization Conditions for Ethylene Glycol Monomethacrylate

| Monomer | Solvent | Initiator | Temperature (°C) | Monomer Conc. (g/g solvent) | Result | Source |

|---|---|---|---|---|---|---|

| Ethylene glycol monomethacrylate (containing 0.81% diester) | 2-Methoxyethanol | Dibenzoyl peroxide | 100 | 0.25 | Soluble polymer | google.com |

| Ethylene glycol monomethacrylate (containing 0.2% diester) | Glacial acetic acid | Persulfate / Dimethylaminoethyl acetate | 65 | 0.2 (v/v) | Soluble polymer | google.com |

Solution polymerization can also be initiated by other means, such as photopolymerization, which is common for producing hydrogels from diacrylate precursors. In a typical synthesis, a precursor like poly(ethylene glycol) diacrylate (PEGDA) is dissolved in a solvent (often water) with a photoinitiator. nih.gov The solution is then exposed to UV light to initiate polymerization and cross-linking. nih.gov The properties of the resulting polymer network, such as swelling ratio and pore size, can be tuned by adjusting the monomer concentration and the molecular weight of the PEGDA precursor. mdpi.com

Suspension and Related Polymerization Techniques

Suspension polymerization involves dispersing the monomer as fine droplets in a continuous phase, typically water, in which the monomer is insoluble. A stabilizer is used to prevent the droplets from coalescing. Polymerization occurs within these individual droplets, which are often referred to as "micro-reactors," resulting in polymer beads. This technique is highly effective for heat removal and controlling viscosity.

While direct examples for "this compound" are unavailable, studies on related systems provide insight. Microemulsion polymerization, a variant of emulsion polymerization that produces smaller particles, has been used to copolymerize n-butyl acrylate (BA) with poly(ethylene glycol) dimethacrylate (PEGDMA). nih.gov In one study, the polymerization was conducted in a glass reactor at 60°C using sodium dodecyl sulfate (B86663) (SDS) as a surfactant in water. nih.gov This method yielded stable latexes of copolymeric nanospheres. nih.gov

Table 2: Microemulsion Polymerization of Butyl Acrylate (BA) and Poly(ethylene glycol) dimethacrylate (PEGDMA)

| Parameter | Condition/Value | Source |

|---|---|---|

| Monomers | n-Butyl Acrylate (BA), Poly(ethylene glycol) dimethacrylate (PEGDMA) | nih.gov |

| Continuous Phase | Water | nih.gov |

| Surfactant | Sodium Dodecyl Sulfate (SDS) | nih.gov |

| Reaction Temperature | 60°C | nih.gov |

| Reaction Time | 120 minutes | nih.gov |

| Initiator | Not specified, 1% wt in relation to monomers | nih.gov |

Another relevant technique is precipitation polymerization. In this method, the polymerization is initiated in a solution where the monomer is soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution, forming stable particles. This method was used to prepare stimuli-responsive nanogels from oligo(ethylene glycol) diacrylate (OEGDA) and methacrylic acid (MAA) in water. nih.gov The resulting polymer particles exhibit a volume phase transition temperature, the value of which can be tuned by factors like pH. nih.gov The formation of porous, sponge-like gels has also been achieved through phase-separation polymerization of oligo(ethylene glycol) alkyl ether acrylates in an aqueous medium at elevated temperatures. nih.gov

These examples demonstrate that both suspension and solution polymerization are viable and versatile techniques for producing polymers from monomers containing ethylene glycol and acrylate functionalities. The incorporation of a phthalate group would primarily influence monomer solubility and the properties of the final polymer, such as its thermal and mechanical characteristics, but the fundamental principles of the polymerization reaction would likely remain consistent with those of other functional acrylates.

Advanced Structural Elucidation and Characterization Methodologies for Ethylene Glycol Acrylate Phthalate Polymers

Spectroscopic Analysis of Polymeric Structures

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the key functional groups within a polymer structure. For a polymer derived from ethylene (B1197577) glycol acrylate (B77674) phthalate (B1215562), the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts. The polymerization process would lead to the disappearance of the acrylate C=C double bond signal, which is a key indicator of successful polymerization.

Expected FTIR Spectral Data for Poly(ethylene glycol acrylate phthalate)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3000-2850 | C-H Stretch | Aliphatic (Ethylene Glycol) | Confirms the presence of the ethylene glycol backbone. |

| ~1720 | C=O Stretch | Ester (Phthalate and Acrylate) | A strong, characteristic band indicating the ester linkages. |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring (Phthalate) | Indicates the presence of the phthalate moiety. |

| ~1280, ~1120 | C-O Stretch | Ester and Ether | Corresponds to the ester and ether linkages in the structure. |

This table represents expected values based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. For this compound polymers, NMR is essential for confirming the structure of the repeating unit and analyzing the polymer's microstructure.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phthalate group, the methylene (B1212753) protons of the ethylene glycol unit, and the protons of the acrylate backbone. The integration of these signals can confirm the stoichiometry of the monomer unit. In the case of copolymers, ¹H NMR can be used to determine the relative incorporation of different monomers. justia.com For large polymers, it is important to note that ¹³C coupled ¹H peaks can appear, and their correct assignment is crucial for accurate molecular weight determination.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the phthalate ring, and the aliphatic carbons of the ethylene glycol and polymer backbone.

Expected NMR Chemical Shifts (δ) for Poly(this compound) in CDCl₃

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.5 - 7.8 | Aromatic protons (Phthalate) |

| ¹H | 4.3 - 4.5 | -OCH₂CH₂O- protons (Ethylene Glycol) |

| ¹H | 1.8 - 2.5 | Polymer backbone protons |

| ¹³C | ~167 | C=O (Ester) |

| ¹³C | 132, 131, 129 | Aromatic carbons (Phthalate) |

| ¹³C | ~63 | -OCH₂CH₂O- carbons (Ethylene Glycol) |

| ¹³C | ~35-45 | Polymer backbone carbons |

This table represents expected values based on the analysis of related compounds and functional groups.

Mass Spectrometry (MS) for Oligomer and Polymer Analysis

Mass spectrometry (MS) is a valuable tool for determining the molecular weight and structure of oligomers and, with certain techniques, larger polymer chains. For this compound polymers, MS can be used to analyze the products of controlled polymerization or degradation studies. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are often employed for the analysis of polymers. These methods can provide information on the molecular weight distribution, end groups, and repeating units of the polymer chains.

Chromatographic Separations and Detection

Chromatographic techniques are essential for separating complex mixtures and analyzing the purity of monomers, the molecular weight distribution of polymers, and the byproducts of synthesis or degradation.

Gas Chromatography (GC) and GC-MS for Monomer and Degradation Product Analysis

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are ideal for the analysis of volatile and semi-volatile compounds. These techniques would be employed to assess the purity of the this compound monomer and to identify and quantify any residual reactants or low molecular weight byproducts from the polymerization process.

Furthermore, GC-MS is a primary method for analyzing the degradation products of the polymer. Thermal or chemical degradation can break the polymer down into smaller, more volatile fragments that can be separated and identified. The analysis of phthalates released from polymer matrices is a common application of GC-MS. The typical procedure involves extraction of the analytes from the polymer matrix followed by chromatographic separation and mass spectrometric identification.

Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Condition |

| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 310°C) |

| MS Detector | Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) mode |

This table represents typical conditions for the analysis of related phthalate compounds.

Liquid Chromatography (LC) and LC-MS for Oligomer and Polymer Characterization

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of non-volatile compounds and polymers. For this compound, HPLC can be used to purify the monomer and analyze oligomeric species. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the identification of these compounds. justia.com

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is the standard method for determining the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw, and polydispersity index, PDI) of the polymer. justia.com The separation is based on the hydrodynamic volume of the polymer chains in solution.

Typical HPLC Conditions for Acrylate and Phthalate Analysis

| Parameter | Condition |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detector | UV-Vis (Diode Array Detector) or Mass Spectrometer (MS) |

This table represents typical conditions for the analysis of related acrylate and phthalate compounds. google.com

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in understanding the behavior of this compound polymers under the influence of temperature. These methods can determine crucial parameters such as thermal stability, decomposition kinetics, and transition temperatures.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric analysis (TGA) is an essential technique for investigating the thermal stability and decomposition profile of this compound polymers. researchgate.net By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable data on the onset of degradation, the rate of decomposition, and the residual mass. researchgate.netmdpi.com

In studies of similar phthalate-based polymers, TGA has been instrumental in elucidating decomposition mechanisms. For instance, the thermal degradation of copolymers based on polypropyleneglycolfumaratephthalate with acrylic acid was studied using TGA, revealing that decomposition in a nitrogen atmosphere begins around 100°C, with the main decomposition stage occurring between approximately 250°C and 450°C. mdpi.com The heating rate significantly influences the observed decomposition temperatures, with higher heating rates leading to higher decomposition temperatures. researchgate.net For reproducible TGA results, a heating rate of 3.5°C/min is often recommended. researchgate.net

The presence of other components in a polymer blend can also affect the thermal stability. For example, in PVC/PMMA blends plasticized with di(2-ethylhexyl) phthalate (DEHP), TGA curves show that thermo-oxidative degradation occurs in distinct steps. redalyc.org The release of phthalate-based plasticizers can occur alongside the degradation of the main polymer chain. redalyc.org The interaction between the polymer and the plasticizer can sometimes lead to a lower onset of degradation for the plasticizer than when it is heated alone. researchgate.net

Table 1: Illustrative TGA Decomposition Data for a Hypothetical this compound Polymer

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | ~220 |

| Temperature at 10% Mass Loss (T10%) | ~280 |

| Temperature at 50% Mass Loss (T50%) | ~350 |

| Temperature of Maximum Decomposition Rate (Tmax) | ~375 |

| Residual Mass at 600°C | ~15% |

Note: This table presents hypothetical data for illustrative purposes.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature or time. tainstruments.com For this compound polymers, DSC is crucial for determining key thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable. thermalsupport.com

The glass transition temperature is a critical parameter that defines the region where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The Tg is influenced by factors such as molecular weight, crosslink density, and the presence of plasticizers. tainstruments.comthermalsupport.com For copolymers, the Tg can be affected by the distribution of monomeric units. researchgate.net In some cases, new thermal relaxations, beyond the expected Tg, can be observed in copolymers, which are sensitive to composition and temperature. usm.edu

DSC can also be used to assess the degree of cure in thermosetting polymers, where a higher Tg often indicates a higher degree of cure. tainstruments.com Furthermore, DSC is instrumental in studying the miscibility of polymer blends. eag.com The presence of single or multiple Tg values can indicate whether the constituent polymers form a homogeneous or heterogeneous mixture.

Table 2: Representative DSC Data for a Hypothetical this compound Copolymer

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | 85 | N/A |

| Melting Transition (Tm) | 180 | 45 |

| Crystallization Transition (Tc) | 130 | -30 |

Note: This table presents hypothetical data for illustrative purposes. The presence and values of Tm and Tc would depend on the specific composition and crystallinity of the polymer.

Morphological and Microstructural Characterization

The performance of this compound polymers is intrinsically linked to their morphology and microstructure. Techniques that can visualize and quantify these features are therefore essential for a complete understanding of the material.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is an invaluable tool for examining the surface topography and morphology of this compound polymers at the micro- and nanoscale. pressbooks.pubazom.com By scanning a focused beam of electrons across the sample's surface, SEM generates high-resolution images that reveal details about particle size, shape, distribution, and surface texture. pressbooks.pub

SEM analysis can provide insights into the internal structure of polymer blends, helping to visualize the different phases and their distribution. azom.com This is crucial for understanding the miscibility and interfacial adhesion between the components of a blend. azom.com For instance, in polymer blends with varying degrees of miscibility, SEM can distinguish between homogeneous and heterophasic morphologies. azom.com

Furthermore, SEM is used to analyze the fracture surfaces of polymers, which can provide information about the failure mechanism, such as whether it was a brittle or ductile fracture. pressbooks.pub It can also identify defects within the polymer matrix, such as voids or inclusions, which can significantly impact the material's mechanical performance. pressbooks.pub The morphology of photopolymerized hydrogels, for example, can be characterized by SEM to reveal the network structure and the presence of crosslink junctions. nih.gov

Porosity and Pore Size Distribution Analysis of Polymeric Materials

For applications where this compound polymers are designed to be porous, such as in hydrogels for tissue engineering or as separation media, the characterization of porosity and pore size distribution is critical. kinampark.comresearchgate.net These properties govern crucial functions like fluid transport, cell infiltration, and molecular sieving.

Several methods can be employed to analyze the porous structure of these materials. Mercury porosimetry is a technique that can measure the porosity and pore size distribution by intruding mercury into the pores under pressure. kinampark.com Another common method is the analysis of SEM images, where the dimensions of pores and their interconnectivity can be visually assessed and quantified. nih.gov However, it is important to be aware that sample preparation for SEM, particularly for hydrated materials like hydrogels, can introduce artifacts. mdpi.com

Techniques like solvent casting combined with particle leaching are used to create porous structures, and the resulting pore morphology is influenced by the type and geometry of the porogen used. nih.gov For instance, spherical porogens tend to create more interconnected pores than cubic ones. nih.gov The analysis of the resulting porous network often involves determining the average pore diameter and the distribution of pore sizes. kinampark.comnih.gov

Table 3: Example Porosity Analysis Data for a Hypothetical Porous this compound Hydrogel

| Parameter | Method | Value |

| Porosity | Mercury Porosimetry | 85% |

| Average Pore Diameter | SEM Image Analysis | 50 µm |

| Pore Size Range | SEM Image Analysis | 20 - 100 µm |

| Interconnectivity | SEM Image Analysis | High |

Note: This table presents hypothetical data for illustrative purposes.

Rheological Characterization of Polymer Solutions and Melts

The study of the flow and deformation of matter, known as rheology, provides fundamental insights into the processability and performance of this compound polymers in both solution and melt states. tainstruments.comnih.gov Rheological properties are highly dependent on the polymer's molecular weight, molecular weight distribution, and chain architecture. tainstruments.com

Polymer melts are typically non-Newtonian, viscoelastic fluids, meaning their viscosity changes with the applied shear rate and they exhibit both viscous and elastic characteristics. tainstruments.comtainstruments.com Rheological measurements, often performed using a rheometer, can quantify properties such as viscosity, storage modulus (G'), and loss modulus (G''). nih.gov

The viscosity of a polymer melt generally decreases with increasing shear rate, a phenomenon known as shear thinning, which is crucial for processing operations like extrusion and injection molding. tainstruments.com The elastic component of the melt's behavior is responsible for phenomena such as die swell. tainstruments.com In polymer solutions, rheological characterization can help in understanding polymer-solvent interactions and the behavior of the polymer chains in a given solvent. elsevierpure.com For hydrogels, rheological tests can determine their firmness and recovery properties after deformation. nih.gov

Table 4: Illustrative Rheological Data for a Hypothetical this compound Polymer Melt

| Shear Rate (s-1) | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 10000 | 500 | 800 |

| 1 | 5000 | 1200 | 2000 |

| 10 | 1000 | 3000 | 5000 |

| 100 | 200 | 8000 | 12000 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Weight Determination Methods (e.g., GPC)

The molecular weight and molecular weight distribution of polymers are critical parameters that dictate their physical and mechanical properties. For a hypothetical "this compound" polymer, which would likely be a polyester (B1180765) acrylate, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary and most powerful technique for determining these characteristics.

GPC separates polymer molecules based on their hydrodynamic volume in solution. The process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. Larger molecules, which cannot penetrate the pores as deeply, elute first, while smaller molecules, which can navigate through the porous matrix more extensively, elute later.

The output from the GPC instrument is a chromatogram that shows the distribution of polymer chains of different sizes. From this distribution, several key molecular weight averages can be calculated:

Number-average molecular weight (M_n): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. It is particularly sensitive to the presence of low molecular weight chains.

Weight-average molecular weight (M_w): This average is more sensitive to the presence of high molecular weight chains.

Z-average molecular weight (M_z): This average is even more sensitive to high molecular weight components than M_w.

Polydispersity Index (PDI): This is the ratio of M_w to M_n (PDI = M_w/M_n) and provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains are of the same length), while higher values indicate a broader distribution of chain lengths.

For accurate molecular weight determination using GPC, the system is calibrated with well-characterized polymer standards of a narrow molecular weight distribution, such as polystyrene or poly(methyl methacrylate). The molecular weight of the unknown polymer is then determined relative to the elution times of these standards.

In the context of related polymers, such as poly(ethylene glycol) acrylate (PEGA) copolymers, GPC has been effectively used to determine their molecular weight characteristics. For instance, studies on PEGA copolymers with methyl methacrylate (B99206) have utilized GPC to elucidate the relationship between monomer feed ratios and the resulting molecular weight and PDI of the final polymer. Similarly, the molecular weight of various acrylate-based polymers and polyesters containing phthalate moieties are routinely characterized by GPC to ensure quality control and to understand structure-property relationships.

While no specific data tables for "this compound" can be presented, the table below illustrates a typical format for reporting GPC data for a hypothetical acrylate-based polymer, showcasing the kind of detailed findings that would be expected from such an analysis.

Table 1: Hypothetical GPC Data for an Acrylate-Based Polymer

| Sample ID | M_n ( g/mol ) | M_w ( g/mol ) | M_z ( g/mol ) | PDI (M_w/M_n) |

|---|---|---|---|---|

| Polymer Batch A | 15,200 | 32,500 | 55,800 | 2.14 |

| Polymer Batch B | 16,500 | 34,100 | 58,200 | 2.07 |

Design and Functionality of Polymeric Systems Incorporating Ethylene Glycol Acrylate Phthalate Units

Integration into Advanced Materials Formulations

The unique chemical structure of ethylene (B1197577) glycol acrylate (B77674) phthalate (B1215562), combining the flexibility of ethylene glycol, the reactivity of the acrylate group, and the rigidity of the phthalate moiety, makes it a valuable component in the formulation of advanced materials.

Role in Resin and Coating Technologies

Ethylene glycol acrylate phthalate is utilized in resin and coating technologies to enhance various properties. Acrylate-based resins are known for their use in thermally cured systems. etnatec.com For instance, multi-functional acrylate (MFA) resins can be used as reactive diluents and can be blended with other traditional coating technologies like polyurethanes, epoxies, and polyester-based formulations. etnatec.com These MFA resins are often free of volatile organic compounds (VOCs), formaldehyde, solvents, and amines, making them a more environmentally friendly option. etnatec.com

The incorporation of such acrylates can lead to coatings with superior gloss and distinctness of image (DOI). etnatec.com They can also be used to formulate coatings that are dual-cured, using both UV light and thermal energy. etnatec.com The acrylate functionality allows for polymerization, typically initiated by UV radiation or heat, leading to the formation of a cross-linked network that imparts durability, chemical resistance, and specific mechanical properties to the final coating.

Contributions to Polymer Composites and Nanocomposites

In the field of polymer composites and nanocomposites, ethylene glycol-based polymers play a significant role. For instance, glycol-modified poly(ethylene terephthalate) (PET-G) is used in additive manufacturing to create polymer composites. nih.govmdpi.com The addition of fillers, such as modified silica (B1680970) or bentonite, to the PET-G matrix can significantly influence the functional properties of the resulting composites. nih.gov

Graphene nanoplatelets have been investigated as a nano-reinforcement filler in poly(lactic acid) (PLA)/poly(ethylene glycol) (PEG) blends. mdpi.com The incorporation of these nanoplatelets into the polymer blend resulted in nanocomposites with significantly improved tensile strength, tensile modulus, and elongation at break at low filler loadings. mdpi.com This enhancement is attributed to the homogeneous dispersion of the nanoplatelets within the polymer matrix and strong interfacial interactions. mdpi.com

Functionalized Polymeric Architectures

The ability to modify and functionalize polymers containing ethylene glycol acrylate units opens up possibilities for creating sophisticated polymeric architectures with tailored functionalities.

Grafting Strategies for Polymer Modification

Polymer grafting is a key technique for modifying the physicochemical and biological properties of base polymers by attaching functional side chains to their backbone. nih.gov This allows for the creation of polymers with enhanced characteristics such as improved solubility, wettability, and specific responses to external stimuli. nih.gov Common grafting methods include "grafting-to," "grafting-from," and "grafting-through," with the first two being the most widely used. nih.gov

For example, poly(ethylene glycol) monoacrylates (PEGMAs) have been grafted onto the surface of polycarbonateurethane (PCU) using UV-initiated photopolymerization. nih.gov This surface modification significantly increased the hydrophilicity of the PCU films and suppressed platelet adhesion, indicating improved hemocompatibility. nih.gov The molecular weight of the grafted PEGMAs was found to have a direct effect on these properties. nih.gov Similarly, poly(ethylene glycol) phenyl ether acrylate (PEPA) has been graft-polymerized onto polyurethane, affecting its water compatibility, chain packing, and mechanical properties. researchgate.net

Development of Responsive Polymer Systems

Stimuli-responsive polymers, which change their properties in response to external triggers like temperature or pH, are a major area of research. kinampark.com Polymers based on oligo(ethylene glycol) acrylates are notable for their thermoresponsive behavior, often exhibiting a lower critical solution temperature (LCST). kinampark.comresearchgate.net This means they are soluble in a solvent at lower temperatures but become insoluble and phase-separate as the temperature is raised above the LCST. kinampark.com

The LCST of these polymers can be tuned by incorporating comonomers with different hydrophobicities. researchgate.net For instance, copolymers of oligo(ethylene glycol) methyl ether acrylate and other monomers can be designed to respond to both temperature and pH. rsc.org A novel stimuli-responsive polymer based on oligo(ethylene glycol) diacrylate and methacrylic acid has been shown to exhibit both an LCST-type volume phase transition temperature (VPTT) in water and an upper critical solution temperature (UCST)-type VPTT in ethanol. nih.gov The transition temperatures of these systems are often dependent on concentration and pH. nih.gov

Interpenetrating Polymer Networks (IPNs) Incorporating Derivatives

Interpenetrating polymer networks (IPNs) are unique polymer blends consisting of two or more crosslinked polymer networks that are physically entangled but not covalently bonded to each other. technion.ac.il This structure allows for a synergistic combination of the properties of the individual polymer networks. technion.ac.il Semi-IPNs, which contain one crosslinked and one linear polymer, are also a common variation. technion.ac.il

Derivatives of ethylene glycol acrylate, such as poly(ethylene glycol) diacrylate (PEGDA), are frequently used to form one of the networks in an IPN. For example, semi-IPNs have been created by photostabilizing aqueous solutions of PEGDA and acrylic acid in the presence of collagen. nih.govresearchgate.net Further grafting of the collagen to the PEGDA/poly(acrylic acid) network can be achieved, resulting in improved mechanical stability of the hydrogel. nih.govresearchgate.net

The introduction of ethylene glycol methacrylate (B99206) into an alginate/poly(N-isopropylacrylamide) IPN hydrogel has been shown to increase the lower critical solution temperature (LCST) and enhance the swelling capability of the hydrogel due to the hydrophilicity and flexibility of the ethylene glycol methacrylate component. mdpi.com

Interactive Data Table: Research Findings on this compound and its Derivatives

| Polymeric System | Key Monomers/Components | Key Findings | Reference(s) |

| Surface-Grafted Polycarbonateurethane | Poly(ethylene glycol) monoacrylates (PEGMAs), Polycarbonateurethane (PCU) | Increased hydrophilicity and suppressed platelet adhesion. | nih.gov |

| Thermoresponsive Copolymers | Oligo(ethylene glycol) acrylates | Exhibit Lower Critical Solution Temperature (LCST) behavior. | kinampark.comresearchgate.net |

| Stimuli-Responsive Polymer | Oligo(ethylene glycol) diacrylate, Methacrylic acid | Shows both LCST in water and UCST in ethanol. | nih.gov |

| Interpenetrating Polymer Network Hydrogels | Poly(ethylene glycol) diacrylate (PEGDA), Collagen, Acrylic Acid | Grafting improves mechanical stability. | nih.govresearchgate.net |

| Thermo-Responsive IPN Hydrogels | Ethylene glycol methacrylate, Sodium alginate, N-isopropylacrylamide | Increased LCST and swelling capability with higher EGMA content. | mdpi.com |

| Hyperbranched Copolymers | Poly(oligo(ethylene glycol)methyl methacrylate), Poly(2-(diisopropylamino)ethyl methacrylate) | Responsive to changes in solution temperature and pH. | rsc.org |

| Grafted Polyurethane | Poly(ethylene glycol) phenyl ether acrylate (PEPA), Polyurethane (PU) | Affects water compatibility and mechanical properties. | researchgate.net |

| Polymer Nanocomposites | Poly(lactic acid) (PLA), Poly(ethylene glycol) (PEG), Graphene nanoplatelets | Improved tensile properties and thermal stability. | mdpi.com |

Theoretical and Computational Investigations of Ethylene Glycol Acrylate Phthalate Systems

Molecular Modeling and Simulation of Monomer and Polymer Structures

Molecular modeling and simulation serve as a virtual laboratory for exploring the three-dimensional arrangements and dynamic behaviors of both EGAP monomers and their resulting polymers. These computational tools are essential for predicting a range of properties that can be challenging to measure through experimental means alone.

Table 1: Illustrative Simulated Properties of an Acrylate-Based Polymer

| Property | Simulated Value | Conditions |

|---|---|---|

| Radius of Gyration (Rg) | 12.5 Å | Amorphous cell, 300 K |

| End-to-End Distance | 25.8 Å | Single chain in vacuum |

| Glass Transition Temperature (Tg) | 365-385 K | Simulated cooling of polymer melt |

Note: This data is representative of typical values obtained from computational studies on polymers with similar structures. Actual values for a specific ethylene (B1197577) glycol acrylate (B77674) phthalate (B1215562) polymer would depend on the precise simulation parameters and force fields employed.

Computational Prediction of Polymerization Mechanisms and Kinetics

Computational chemistry is a cornerstone in unraveling the intricate mechanisms and kinetics that govern the polymerization of EGAP. By constructing models of potential reaction pathways, scientists can identify the fundamental steps of polymerization, including initiation, propagation, and termination.

Quantum mechanical calculations are frequently used to compute the activation energies associated with each reaction step, which in turn provides a deeper understanding of the reaction rates. For example, the radical polymerization of the acrylate functional group can be modeled to predict the stereochemical outcome of the polymer chain. Furthermore, kinetic Monte Carlo (kMC) simulations can leverage these calculated rate constants to simulate the polymerization kinetics on a larger scale. This allows for the prediction of how factors like the molecular weight distribution and the composition of the polymer evolve throughout the reaction. nih.gov Studies on the polymerization of oligo(ethylene glycol) (meth)acrylates have shown that these monomers are versatile building blocks for creating "smart" materials, and computational predictions can guide the synthesis of well-defined polymer architectures. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

Density Functional Theory (DFT) has proven to be an exceptionally valuable tool for investigating the electronic structure and energetics of reactions involving EGAP. DFT calculations can yield highly accurate predictions for the energies of reactants, products, and transition states, which are fundamental to a comprehensive understanding of the thermodynamics and kinetics of polymerization.

These theoretical studies can identify the most probable reaction intermediates and transition state structures, offering a detailed, atomistic picture of the reaction mechanism. For instance, DFT can be employed to explore the energetics of various initiator-monomer interactions, thereby aiding in the selection of the most effective initiator for achieving a desired polymerization result. researchgate.netresearchgate.net DFT has been successfully used to study the reaction mechanisms of related compounds like dibutyl phthalate with radicals and to understand the reactivity of different monomers. researchgate.netrsc.org Research on the intermolecular chain transfer to polymer reactions in alkyl acrylates has also benefited from DFT calculations to determine energy barriers and rate constants.

Table 2: Representative DFT Calculated Reaction Energetics for Acrylate Polymerization

| Reaction Step | ΔE (kcal/mol) | Description |

|---|---|---|

| Initiation | +28 | Homolytic cleavage of the initiator molecule |

| Propagation | -20 | Addition of a monomer to the growing radical chain |

| Chain Transfer | +7 | Transfer of the radical to another molecule, terminating one chain and starting another |

| Termination (Combination) | -75 | Combination of two radical chains to form a single, longer chain |

Note: These energy values are illustrative. The specific energetic landscape for the polymerization of ethylene glycol acrylate phthalate would require dedicated DFT calculations.

Predictive Models for Polymer Properties based on Composition and Architecture

A major objective in computational polymer science is the creation of models capable of forecasting the macroscopic properties of a polymer from its chemical composition and molecular architecture. For polymers based on EGAP, these models can establish relationships between variables like the ratio of different monomers, the molecular weight, and the extent of crosslinking, and resulting material properties such as mechanical strength, thermal stability, and optical characteristics. llnl.govarxiv.org

Quantitative Structure-Property Relationship (QSPR) models are a prevalent approach in this area. These models employ statistical techniques to find correlations between a set of calculated molecular descriptors and experimentally determined properties. By training these models on a database of known polymers, they can then be utilized to predict the properties of novel, yet-to-be-synthesized EGAP-based materials. This predictive power is invaluable for streamlining the materials discovery pipeline, enabling the virtual screening of a vast array of potential polymer structures before undertaking costly and time-intensive laboratory synthesis. The introduction of silane (B1218182) acrylates containing ethylene glycol chains, for example, has been shown to improve the modulus and thermal stability of acrylic pressure-sensitive adhesives, a finding that could be further explored and optimized using predictive models. mdpi.com Similarly, the optical properties of photopolymers based on ethylene glycol phenyl ether acrylate have been studied and could be predicted to optimize their performance in applications like holographic storage. mdpi.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Practices

The synthesis of polymers incorporating ethylene (B1197577) glycol and acrylate (B77674) functionalities is an active area of research, with a growing emphasis on developing novel and more sustainable methodologies. Traditional free-radical polymerization has been a common method for creating copolymers. mdpi.com However, the focus is shifting towards controlled radical polymerization techniques, such as atom-transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods offer greater control over the polymer architecture, molecular weight, and dispersity. kinampark.com

A notable trend is the exploration of microemulsion polymerization. This technique can produce highly stable latexes containing small polymer particles with high molecular weights. nih.gov For instance, copolymers of n-Butyl Acrylate (BA) and Poly(ethylene glycol) dimethacrylate (PEGDMA) have been successfully synthesized via microemulsion polymerization, demonstrating a method to create stable copolymer chains. nih.gov Another innovative approach involves the use of ethylene glycol dimethacrylate (EGDMA) as both a functional monomer and a crosslinking agent in the preparation of molecularly imprinted polymers (MIPs) for the selective adsorption of phthalate (B1215562) esters, avoiding potentially toxic alternatives. nih.gov

From a sustainability perspective, research is moving towards the use of renewable resources and more environmentally friendly reaction conditions. researchgate.net This includes exploring enzymatic catalysis and water-borne systems to reduce the reliance on volatile organic compounds (VOCs). The development of biodegradable polymers from renewable resources like corn is also gaining significant attention, with block copolymers of polylactide (PLA) and polyethylene (B3416737) glycol (PEG) being synthesized to create materials with improved mechanical properties. researchgate.net

Advanced Characterization Techniques for Complex Polymeric Systems

The intricate structures of polymers derived from ethylene glycol and acrylate monomers necessitate the use of advanced characterization techniques to fully understand their properties. A combination of spectroscopic and thermal analysis methods is typically employed.

Spectroscopic Techniques:

Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure and the incorporation of different monomer units into the copolymer chain. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's microstructure, including the mole fraction of each monomer unit in the copolymer. mdpi.comresearchgate.net

Thermal Analysis:

Differential Scanning Calorimetry (DSC): Employed to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), as well as to measure the enthalpy of fusion, which is crucial for applications like phase change materials. nih.govresearchgate.netbgu.ac.il

Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymers. nih.govresearchgate.net

Other Advanced Techniques:

Dynamic Light Scattering (DLS): Utilized to determine the size of polymer particles, particularly those synthesized via microemulsion polymerization. nih.gov

Gel Permeation Chromatography (GPC): Essential for determining the molecular weight and molecular weight distribution of the synthesized polymers. researchgate.net

Scanning Electron Microscopy (SEM): Provides insights into the surface morphology and internal microstructure of polymeric materials, which is important for understanding structure-property relationships. researchgate.netmdpi.com

The following table summarizes the application of these techniques in the characterization of related polymeric systems:

| Characterization Technique | Information Obtained | Reference |

| Fourier Transform Infrared Spectroscopy (FTIR) | Confirmation of chemical structure and monomer incorporation. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed microstructure and monomer mole fractions. | mdpi.comresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, Tm) and fusion enthalpy. | nih.govresearchgate.netbgu.ac.il |

| Thermogravimetric Analysis (TGA) | Thermal stability. | nih.govresearchgate.net |

| Dynamic Light Scattering (DLS) | Polymer particle size. | nih.gov |